5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S1914933
CAS No.
918523-59-8
M.F
C16H25ClN2Si
M. Wt
308.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]py...

CAS Number

918523-59-8

Product Name

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H25ClN2Si

Molecular Weight

308.92 g/mol

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3

InChI Key

SIDGDEYVMHHSBJ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Cl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Cl

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound featuring a pyrrolo[2,3-b]pyridine core, which is characterized by the presence of a chlorine atom and a triisopropylsilyl group. Its molecular formula is C16H24ClN2Si, and it has a molecular weight of approximately 320.90 g/mol. The compound exhibits unique structural properties due to the combination of the pyrrolo[2,3-b]pyridine framework and the bulky triisopropylsilyl substituent, which can influence its reactivity and biological activity.

  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, allowing for the synthesis of derivatives with diverse functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes under specific conditions, leading to different products.
  • Coupling Reactions: It is capable of participating in coupling reactions such as Suzuki or Heck coupling, which are essential for forming new carbon-carbon bonds.

The choice of reagents and reaction conditions plays a crucial role in determining the products formed during these reactions.

The biological activity of 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is primarily linked to its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Compounds with similar structures have shown promise in targeting specific kinases, suggesting that this compound may also exhibit significant biological effects in therapeutic contexts.

The synthesis of 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Triisopropylsilyl Group: This step often requires the use of silylation reagents under controlled conditions to ensure selective attachment.
  • Chlorination: The introduction of the chlorine atom can be accomplished through electrophilic aromatic substitution or other halogenation methods.

Each step requires careful optimization to achieve high yields and purity of the final product.

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has several applications:

  • Medicinal Chemistry: It serves as an important intermediate in the synthesis of bioactive compounds and potential pharmaceuticals.
  • Material Science: The compound's unique properties make it suitable for use in advanced materials and specialty chemicals.
  • Biological Probes: Its potential as a kinase inhibitor allows for its use in developing probes for studying biological pathways.

Interaction studies involving 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various biological targets, particularly kinases. These studies help elucidate its mechanism of action and therapeutic potential. Understanding how this compound interacts with specific enzymes can provide insights into its efficacy as a drug candidate.

Several compounds share structural similarities with 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. Notable examples include:

  • 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: This compound features a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
  • 4-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: With a chlorine substituent at a different position on the pyrrolopyridine ring, this compound may exhibit distinct pharmacological profiles.
  • 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: The presence of iodine introduces different electronic properties that could influence its biological activity.

Uniqueness

The uniqueness of 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents that confer distinct chemical reactivity and potential biological activity compared to other similar compounds. The triisopropylsilyl group enhances steric hindrance, potentially affecting its interaction with biological targets differently than compounds with smaller or less bulky substituents.

Wikipedia

5-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-16

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